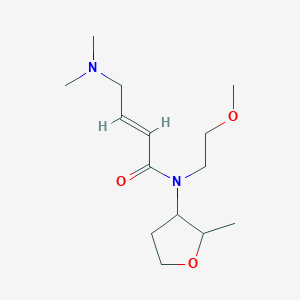
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent.
Mechanism Of Action
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers the production of interferon, which activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of interferon and other cytokines that are involved in the immune response. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been found to have low toxicity in animal models, with most side effects being reversible.
Advantages And Limitations For Lab Experiments
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has several advantages for lab experiments, including its low toxicity and ability to induce tumor necrosis. However, it can be difficult to work with due to its low solubility in water and other solvents. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also has a short half-life in the body, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. Another area of research is the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, the development of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide analogs that have improved solubility and longer half-lives in the body could lead to more effective anti-cancer treatments.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 2-methyloxolane-3-carboxylic acid with 2-bromoethanol, followed by the reaction with dimethylamine and but-2-enoyl chloride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis through the activation of the immune system and the inhibition of tumor angiogenesis. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12-13(7-10-19-12)16(9-11-18-4)14(17)6-5-8-15(2)3/h5-6,12-13H,7-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVQULIKCEIJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)N(CCOC)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


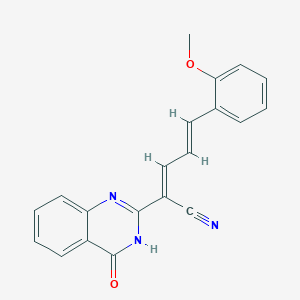
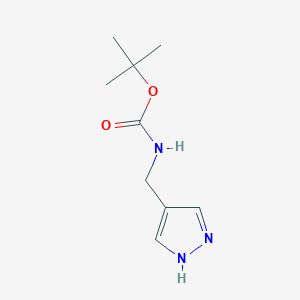
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
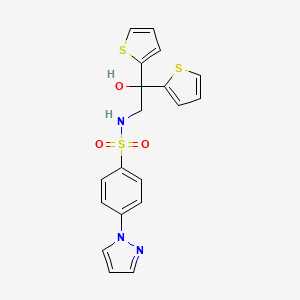
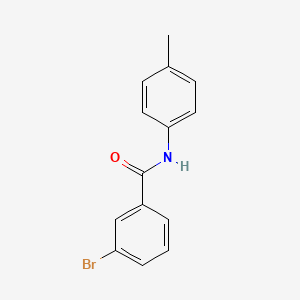

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

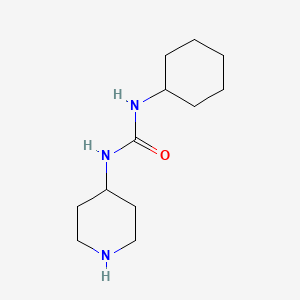
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)